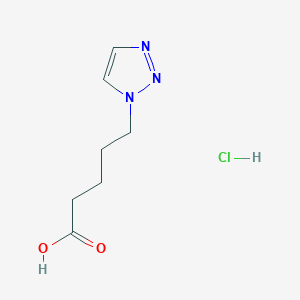
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is a versatile compound used in various scientific research fields. It is known for its unique properties that make it valuable for applications in drug discovery, polymer synthesis, and bioconjugation chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride typically involves a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the use of an azide and an alkyne, which, in the presence of a copper catalyst, form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Copper Catalysts: Used in the initial synthesis via CuAAC.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .
科学研究应用
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is used in a wide range of scientific research applications:
Drug Discovery: It serves as a building block for the synthesis of potential therapeutic agents.
Polymer Synthesis: Used in the creation of novel polymers with unique properties.
Bioconjugation Chemistry: Facilitates the attachment of biomolecules to various surfaces or other molecules.
Chemical Biology: Employed in the study of biological processes at the molecular level.
作用机制
The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride involves its ability to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways, making the compound useful in drug discovery and other biomedical applications .
相似化合物的比较
Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1H-1,2,3-Triazole-4-acetic acid
Uniqueness
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability compared to other triazole derivatives. Its longer carbon chain allows for more versatile applications in polymer synthesis and bioconjugation .
属性
分子式 |
C7H12ClN3O2 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
5-(triazol-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-7(12)3-1-2-5-10-6-4-8-9-10;/h4,6H,1-3,5H2,(H,11,12);1H |
InChI 键 |
PWPMVSKMEYAVFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)CCCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
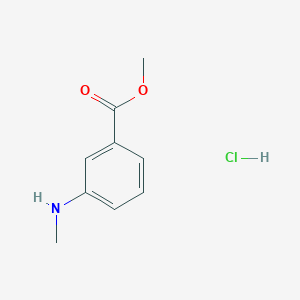
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
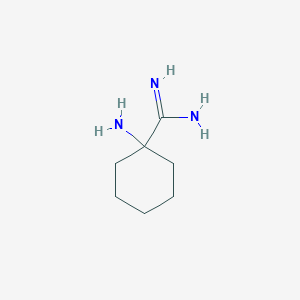
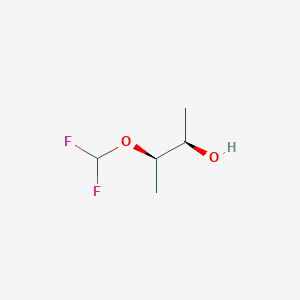
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)

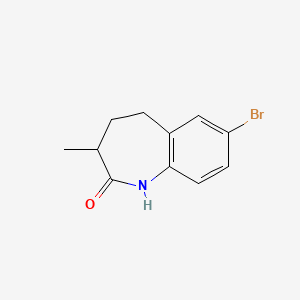
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

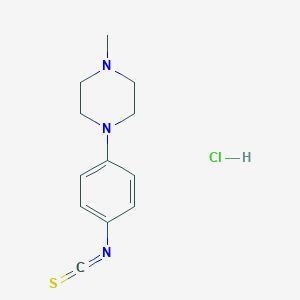
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)
